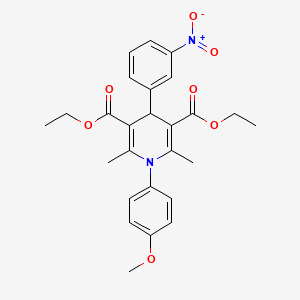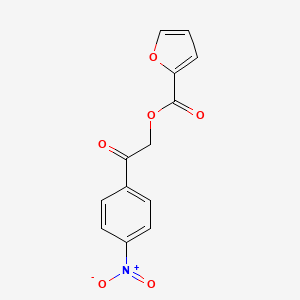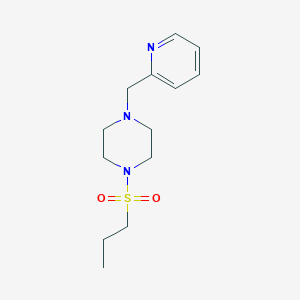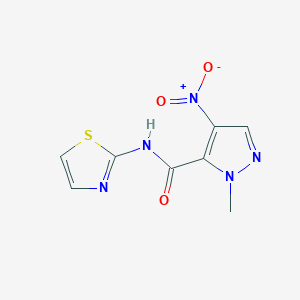
Diethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as methoxy, nitro, and ester groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
准备方法
The synthesis of DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the reaction being carried out under reflux conditions .
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various nucleophiles.
科学研究应用
DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential pharmacological activities, including antihypertensive and anti-inflammatory effects.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on calcium channels, similar to other dihydropyridine derivatives, leading to vasodilation and reduced blood pressure. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways .
相似化合物的比较
Similar compounds include other dihydropyridine derivatives such as nifedipine and amlodipine. Compared to these, DIETHYL 1-(4-METHOXYPHENYL)-2,6-DIMETHYL-4-(3-NITROPHENYL)-1,4-DIHYDRO-3,5-PYRIDINEDICARBOXYLATE has unique substituents that may confer different pharmacokinetic and pharmacodynamic properties. Its methoxy and nitro groups, for example, could influence its solubility and metabolic stability .
属性
分子式 |
C26H28N2O7 |
|---|---|
分子量 |
480.5 g/mol |
IUPAC 名称 |
diethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H28N2O7/c1-6-34-25(29)22-16(3)27(19-11-13-21(33-5)14-12-19)17(4)23(26(30)35-7-2)24(22)18-9-8-10-20(15-18)28(31)32/h8-15,24H,6-7H2,1-5H3 |
InChI 键 |
NHIBLAGQBTXFOU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C)C3=CC=C(C=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyridine-3,5-diylbis[(2-methylpiperidin-1-yl)methanone]](/img/structure/B10893222.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10893223.png)


![(2Z)-5-methyl-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10893232.png)

![7-(4-nitrophenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10893243.png)
![2-[4a-hydroxy-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-2(1H)-yl]-N-propylacetamide](/img/structure/B10893249.png)
![N'-[(E)-(2-chloro-4,5-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B10893265.png)

![2-[(4-chlorophenyl)carbonyl]-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide](/img/structure/B10893269.png)

![(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]androst-5-en-17-one](/img/structure/B10893278.png)

